molecular formula C21H23N3O2 B2942941 N-cyclopropyl-2-(4-ethoxyphenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide CAS No. 1448044-55-0

N-cyclopropyl-2-(4-ethoxyphenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide

Cat. No.: B2942941
CAS No.: 1448044-55-0
M. Wt: 349.434
InChI Key: UJRCIKOZKFNVON-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-ethoxyphenyl)-N-({imidazo[1,2-a]pyridin-3-yl}methyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O2 and its molecular weight is 349.434. The purity is usually 95%.
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Scientific Research Applications

Gastric Cytoprotection and Antisecretory Activity

Substituted imidazo[1,2-a]pyridines, including compounds structurally similar to N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, have been identified as a novel class of antiulcer agents. These compounds exhibit both gastric antisecretory and cytoprotective properties. The mechanism of action for their gastric antisecretory activity may involve the inhibition of the H+/K+-ATPase enzyme. Notably, these compounds are neither histamine (H2) receptor antagonists nor prostaglandin analogues, which highlights their unique mechanism of action in the context of gastric protection (Kaminski et al., 1985).

Probe for Peripheral Benzodiazepine Receptors

Imidazo[1,2-a]pyridines have been synthesized as potential probes for studying Peripheral Benzodiazepine Receptors (PBR) using Single Photon Emission Computed Tomography (SPECT). The radioiodinated analogues of these compounds, including those structurally related to N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, exhibit high affinity and selectivity for PBR. This application is particularly significant for in vivo studies of PBR, which play a role in various physiological processes (Katsifis et al., 2000).

Synthesis of N-fused Heterocyclic Compounds

A highly efficient synthesis method for N-fused heterocyclic compounds, including those similar to N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide, has been developed. This synthesis involves a five-component cascade reaction, highlighting the versatility and potential for diverse applications in medicinal chemistry and drug development (Hosseini & Bayat, 2019).

Properties

IUPAC Name

N-cyclopropyl-2-(4-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-2-26-19-10-6-16(7-11-19)13-21(25)24(17-8-9-17)15-18-14-22-20-5-3-4-12-23(18)20/h3-7,10-12,14,17H,2,8-9,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRCIKOZKFNVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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